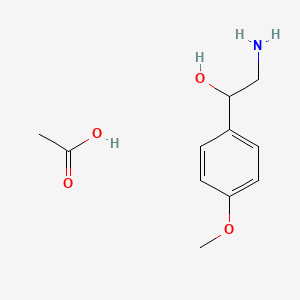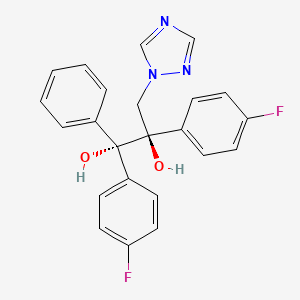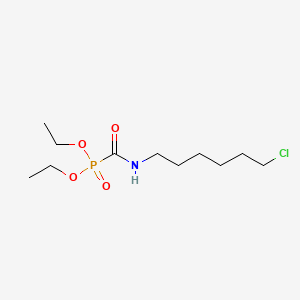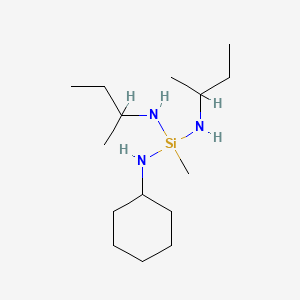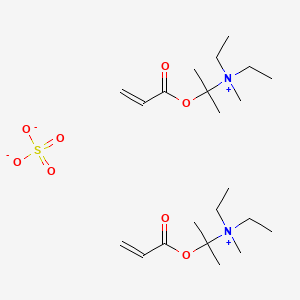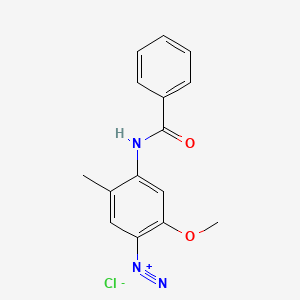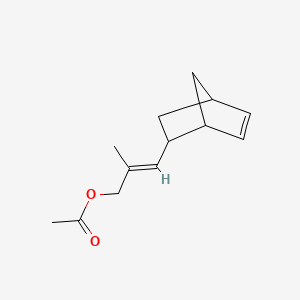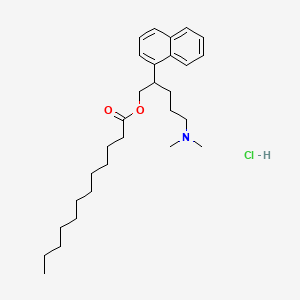
Bis(4-benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O')nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel: is a coordination compound with the molecular formula C56H66N6NiO6 This compound is known for its complex structure, which includes a nickel center coordinated to two pyrazolone ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel typically involves the reaction of nickel salts with pyrazolone derivatives under controlled conditions. One common method involves the following steps:
Preparation of Pyrazolone Ligand: The pyrazolone ligand is synthesized by reacting benzoyl chloride with 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one in the presence of a base.
Coordination with Nickel: The prepared pyrazolone ligand is then reacted with a nickel salt, such as nickel(II) acetate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred under reflux conditions to facilitate the coordination of the nickel ion with the pyrazolone ligands.
Isolation and Purification: The resulting bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel complex is isolated by filtration and purified through recrystallization.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the pyrazolone ligands can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines, and other donor molecules.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is studied for its catalytic properties in various organic reactions, including hydrogenation and polymerization.
Coordination Chemistry: It serves as a model compound for studying coordination behavior and ligand interactions with transition metals.
Biology:
Enzyme Mimicry: The compound is explored for its potential to mimic the active sites of metalloenzymes, providing insights into enzyme mechanisms.
Medicine:
Antimicrobial Activity: Research is ongoing to evaluate its potential as an antimicrobial agent against various pathogens.
Cancer Research: Preliminary studies suggest that the compound may exhibit anticancer properties, making it a candidate for further investigation.
Industry:
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mécanisme D'action
The mechanism of action of bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel involves its ability to coordinate with various substrates and catalyze chemical reactions. The nickel center plays a crucial role in facilitating electron transfer processes, which are essential for catalytic activity. The pyrazolone ligands provide stability to the complex and influence its reactivity by modulating the electronic environment around the nickel center.
Comparaison Avec Des Composés Similaires
- Bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)copper
- Bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)zinc
- Bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)iron
Comparison:
- Nickel vs. Copper: The nickel complex exhibits different catalytic properties compared to its copper counterpart, with nickel often showing higher activity in hydrogenation reactions.
- Nickel vs. Zinc: The zinc complex is generally less reactive than the nickel complex, making the latter more suitable for catalytic applications.
- Nickel vs. Iron: The iron complex may exhibit different redox behavior compared to the nickel complex, influencing its suitability for specific reactions.
Propriétés
Numéro CAS |
69524-96-5 |
|---|---|
Formule moléculaire |
C34H28N4NiO4 |
Poids moléculaire |
615.3 g/mol |
Nom IUPAC |
(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)-phenylmethanone;nickel |
InChI |
InChI=1S/2C17H14N2O2.Ni/c2*1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14;/h2*2-11,21H,1H3; |
Clé InChI |
MDNLKSCFFIAIFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2)O)C3=CC=CC=C3.CC1=NN(C(=C1C(=O)C2=CC=CC=C2)O)C3=CC=CC=C3.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


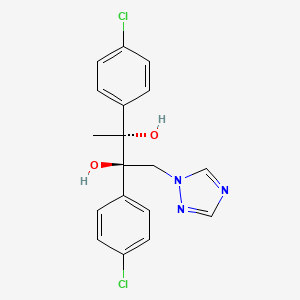

![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
